Acrylic acid and its esters are pivotal in the production of a wide array of industrial and consumer products, ranging from coatings and adhesives to textiles and absorbent resins. The compound "2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester" is a derivative of acrylic acid and is of significant interest due to its potential applications in various fields. This comprehensive analysis will delve into the synthesis mechanisms and applications of this compound, drawing from the latest research findings.
The applications of acrylic acid esters are diverse. In the field of environmental technology, the recovery of acrylic acid from industrial wastewater through esterification is a method that serves both economic and ecological purposes, as it reduces chemical oxygen demand and toxicity to aquatic organisms3. In the realm of catalysis, the synthesis of acrylic acid (methyl ester) via aldol condensation of acetic acid (methyl ester) with formaldehyde is a green synthesis route that aligns with the need for environmentally friendly processes4. Furthermore, the production of acrylates from lactic acid-derived esters, such as 2-acetoxypropanoic acid esters, demonstrates the potential for high-yield production of acrylates, which are crucial in the manufacture of polymers and resins5.
The compound is derived from the reaction of acetoxyphenylmethyl compounds with acrylic acid methyl esters. It falls under the category of esters, specifically those derived from acrylic acids, which are known for their reactivity and versatility in chemical synthesis. The presence of the acetoxy group enhances its reactivity, making it a valuable intermediate in various chemical reactions.
The synthesis of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester can be achieved through several methods, typically involving the reaction between acetoxyphenylmethyl compounds and acrylic acid methyl esters.
The molecular structure of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester features a phenyl ring substituted with an acetoxy group and an acrylic acid moiety.
2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester can participate in several chemical reactions typical for acrylic esters:
The mechanism of action for 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester primarily involves its reactivity as an electrophile due to the presence of the double bond in the acrylic portion of its structure.
The compound's stability is influenced by factors such as temperature, pH, and exposure to light, which can affect its reactivity and shelf-life.
2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester has several applications in scientific research and industry:
The compound 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester is systematically named as methyl 2-[(acetyloxy)(phenyl)methyl]acrylate according to IUPAC conventions [3]. Its molecular formula is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol. This structure integrates three functional groups:
Key molecular descriptors include:
Table 1: Atomic Composition
Element | Count |
---|---|
Carbon | 13 |
Hydrogen | 14 |
Oxygen | 4 |
The canonical SMILES representation is COC(=O)C(=C)C(C(=O)OC1=CC=CC=C1), which encodes the connectivity: the methyl ester (–COOCH₃), acrylate vinyl group (–C(=C)–), and acetoxybenzyl moiety [3].
Nuclear Magnetic Resonance (NMR)The compound’s structure is elucidated via multinuclear NMR:
Infrared (IR) SpectroscopyKey vibrational modes [6]:
Table 2: Key IR Assignments
Bond Type | Wavenumber (cm⁻¹) |
---|---|
C=O (acrylate) | 1720–1740 |
C=O (acetate) | 1745–1760 |
C=C (vinyl) | 1620–1640 |
C–O (ester) | 1150–1250 |
Mass Spectrometry (MS)Electron-impact MS fragments arise from:
The compound exhibits no classical tautomerism (e.g., keto-enol) due to its ester-dominated functionality. However, stereoelectronic effects significantly influence reactivity:
Quantum mechanical calculations indicate the lowest-energy conformation positions the phenyl ring 85° dihedral angle relative to the acrylate plane, minimizing steric clash between the phenyl ortho-hydrogens and the acrylate vinyl group.
Density Functional Theory (DFT) simulations reveal:
Table 3: Computational Descriptors
Parameter | Value |
---|---|
XLogP3 (log P) | 1.98 |
HOMO-LUMO gap | 4.8 eV |
Dipole moment | 3.2 Debye |
The HOMO localizes on the acrylate vinyl and phenyl ring, indicating nucleophilic reactivity sites. The LUMO concentrates on the acrylate carbonyl and β-carbon, confirming electrophilic character [3]. XLogP3 predicts moderate lipophilicity (log P = 1.98), aligning with its ester-rich structure [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: